molecular formula C12H24N6O3 B15187964 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- CAS No. 130839-93-9

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)-

Cat. No.: B15187964
CAS No.: 130839-93-9
M. Wt: 300.36 g/mol
InChI Key: VBJHCSKNZBOZFA-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its triazine core with three methylaminoethyl substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylaminoethyl groups. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency . The final product is purified through crystallization or distillation, depending on the desired purity level.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methylaminoethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of triazine-based compounds with different functional groups.

Scientific Research Applications

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- involves its interaction with specific molecular targets. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The methylaminoethyl groups enhance its solubility and reactivity, allowing it to interact with enzymes, receptors, and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- stands out due to its unique combination of the triazine core and methylaminoethyl substituents. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

130839-93-9

Molecular Formula

C12H24N6O3

Molecular Weight

300.36 g/mol

IUPAC Name

1,3,5-tris[2-(methylamino)ethyl]-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H24N6O3/c1-13-4-7-16-10(19)17(8-5-14-2)12(21)18(11(16)20)9-6-15-3/h13-15H,4-9H2,1-3H3

InChI Key

VBJHCSKNZBOZFA-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C(=O)N(C(=O)N(C1=O)CCNC)CCNC

Origin of Product

United States

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